molecular formula C17H12N4O B11836448 2,8-Diphenyl-1H-purin-6(7H)-one CAS No. 54013-62-6

2,8-Diphenyl-1H-purin-6(7H)-one

Cat. No.: B11836448
CAS No.: 54013-62-6
M. Wt: 288.30 g/mol
InChI Key: CJZDCVXQBHZZSF-UHFFFAOYSA-N
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Description

2,8-Diphenyl-1H-purin-6(7H)-one is a purine derivative characterized by the presence of two phenyl groups attached to the purine ring. Purine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids and various metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diphenyl-1H-purin-6(7H)-one typically involves the condensation of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Starting from substituted anilines and aldehydes, followed by cyclization to form the purine ring.

    Reaction Conditions: These reactions often require acidic or basic conditions, elevated temperatures, and specific catalysts to facilitate the formation of the purine ring.

Industrial Production Methods

Industrial production methods for purine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2,8-Diphenyl-1H-purin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl rings or the purine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups onto the phenyl rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying purine metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,8-Diphenyl-1H-purin-6(7H)-one involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to active sites of enzymes involved in purine metabolism.

    Signal Transduction: Modulating signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diphenyl-1H-purin-8(9H)-one: Another purine derivative with phenyl groups at different positions.

    8-Phenyl-1H-purin-6(7H)-one: A simpler derivative with a single phenyl group.

Uniqueness

2,8-Diphenyl-1H-purin-6(7H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

CAS No.

54013-62-6

Molecular Formula

C17H12N4O

Molecular Weight

288.30 g/mol

IUPAC Name

2,8-diphenyl-1,7-dihydropurin-6-one

InChI

InChI=1S/C17H12N4O/c22-17-13-16(19-14(18-13)11-7-3-1-4-8-11)20-15(21-17)12-9-5-2-6-10-12/h1-10H,(H2,18,19,20,21,22)

InChI Key

CJZDCVXQBHZZSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C(=O)NC(=N3)C4=CC=CC=C4

Origin of Product

United States

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